molecular formula C14H11IN2O3 B11700537 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-iodobenzohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-iodobenzohydrazide

Cat. No.: B11700537
M. Wt: 382.15 g/mol
InChI Key: WDHCOQNIAKASCJ-LZYBPNLTSA-N
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Description

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-iodobenzohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-iodobenzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-iodobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:

2,4-dihydroxybenzaldehyde+4-iodobenzohydrazideN’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-iodobenzohydrazide+H2O\text{2,4-dihydroxybenzaldehyde} + \text{4-iodobenzohydrazide} \rightarrow \text{N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-iodobenzohydrazide} + \text{H}_2\text{O} 2,4-dihydroxybenzaldehyde+4-iodobenzohydrazide→N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-iodobenzohydrazide+H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or cyanides can be used under appropriate conditions to substitute the iodine atom.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-iodobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-iodobenzohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl and iodine substituents play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-iodobenzohydrazide is unique due to the presence of both hydroxyl and iodine substituents. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other Schiff base hydrazones.

Properties

Molecular Formula

C14H11IN2O3

Molecular Weight

382.15 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-iodobenzamide

InChI

InChI=1S/C14H11IN2O3/c15-11-4-1-9(2-5-11)14(20)17-16-8-10-3-6-12(18)7-13(10)19/h1-8,18-19H,(H,17,20)/b16-8+

InChI Key

WDHCOQNIAKASCJ-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)O)O)I

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)O)O)I

Origin of Product

United States

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